molecular formula C22H19ClO4S B5113985 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone

3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone

Cat. No. B5113985
M. Wt: 414.9 g/mol
InChI Key: XJVLXRMNDAHOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone, also known as CPPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is a potent inhibitor of the enzyme monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone can increase the levels of these neurotransmitters in the brain, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has been found to possess several unique biochemical and physiological effects, including increased levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been found to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has several advantages as a tool for scientific research, including its ability to increase the levels of neurotransmitters in the brain and its ability to modulate the release of acetylcholine. However, this compound also has several limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone, including the development of new synthesis methods and the investigation of its potential applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential side effects.

Synthesis Methods

3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Claisen-Schmidt condensation reaction. The most commonly used method for synthesizing 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone involves the reaction between 4-chloroacetophenone, 4-methoxybenzaldehyde, and benzene sulfonyl chloride in the presence of a base catalyst such as potassium carbonate.

Scientific Research Applications

3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been found to possess several unique properties that make it a valuable tool for researchers in these fields.

properties

IUPAC Name

3-(benzenesulfonyl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO4S/c1-27-19-13-9-16(10-14-19)21(24)15-22(17-7-11-18(23)12-8-17)28(25,26)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVLXRMNDAHOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one

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